2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry SAR Ligand Design

This 2,3-dimethoxybenzamide-benzothiazole probe (CAS 895441-29-9) fills a critical gap in nitrobenzothiazole SAR libraries. Its ortho,meta-dimethoxy arrangement on the benzamide ring, combined with a 4-methoxy group on the benzothiazole core, creates a unique conformational space absent in the unsubstituted (CAS 313404-27-2), 3,4,5-trimethoxy (CAS 325979-30-4), and pivalamide (BDBM46500) analogs. Deploy this compound to interrogate EIF2AK3 kinase selectivity or to dissect the role of benzothiazole methoxy substitution in Gram-negative antibacterial potency—avoiding costly SAR dead ends caused by interchangeable analog sourcing. Ideal for hit-to-lead scaffold hopping and PAMPA/Caco-2 permeability benchmarking.

Molecular Formula C17H15N3O6S
Molecular Weight 389.38
CAS No. 895441-29-9
Cat. No. B2587715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS895441-29-9
Molecular FormulaC17H15N3O6S
Molecular Weight389.38
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
InChIInChI=1S/C17H15N3O6S/c1-24-11-6-4-5-10(15(11)26-3)16(21)19-17-18-14-12(25-2)7-9(20(22)23)8-13(14)27-17/h4-8H,1-3H3,(H,18,19,21)
InChIKeySHKNLEWQDCKOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 895441-29-9): Structural & Procurement Baseline


2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 895441-29-9, PubChem CID 7243930) is a fully synthetic, poly-substituted benzothiazole-benzamide hybrid with molecular formula C₁₇H₁₅N₃O₆S and molecular weight 389.4 g/mol [1]. It incorporates three methoxy groups (two on the benzamide ring at the 2- and 3-positions, one on the benzothiazole at the 4-position) and a nitro group at the 6-position of the benzothiazole core, yielding a computed XLogP3-AA of 3.3 and a topological polar surface area of 144 Ų [1]. This compound belongs to a broader class of nitrobenzothiazole amides that have been investigated for antimicrobial and enzyme-modulatory properties [2], though direct primary data for this specific entity remain sparse, placing it primarily in the hit-to-lead and focused-library screening domain.

Why In-Class Benzothiazole Amides Cannot Substitute for 2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (895441-29-9) Without Validation


Benzothiazole amides bearing a 6-nitro substituent share a common pharmacophoric core, yet subtle variations in methoxy substitution pattern, count, and benzamide ring position profoundly alter electronic distribution, hydrogen-bonding capacity, and molecular recognition [1]. The target compound combines an ortho,meta-dimethoxy arrangement on the benzamide ring with a 4-methoxy group on the benzothiazole, a configuration not replicated in its most accessible commercial analogs such as N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2, unsubstituted benzamide), the 3,4,5-trimethoxy variant (CAS 325979-30-4), or the pivalamide analog (BDBM46500). Even when a given enzyme or cell-based screen returns activity for one member of this series, the number and position of methoxy groups have been shown to modulate both potency and selectivity in related nitrobenzothiazole libraries [2]. Procurement decisions that treat these compounds as interchangeable risk introducing uncontrolled variables into SAR campaigns and wasting screening resources.

Quantitative Differentiation Evidence: 2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


Ortho,meta-Dimethoxybenzamide Architecture vs. Unsubstituted Benzamide: Hydrogen-Bond Acceptor Count Differentiation

The target compound incorporates a 2,3-dimethoxybenzamide moiety (eight H-bond acceptors total) compared to the unsubstituted benzamide analog N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2), which contains six H-bond acceptors and has a lower TPSA [1]. The ortho-methoxy group additionally restricts rotational freedom of the amide carbonyl relative to the aryl ring, potentially pre-organizing the conformation for target binding [2].

Medicinal Chemistry SAR Ligand Design

Distinct 2,3-Dimethoxy vs. 3,4,5-Trimethoxy Substitution Pattern: LogP Divergence

The closest commercially available structural analog bearing multiple methoxy groups on the benzamide ring is 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 325979-30-4), which contains three methoxy groups on the benzamide ring but lacks the 4-methoxy group on the benzothiazole core . The target compound's computed XLogP3-AA of 3.3 positions it approximately 0.2–0.3 log units more polar than the trimethoxy analog (estimated XLogP3-AA ~3.5–3.6 based on the additional methoxy substituent), despite having the same molecular formula [1].

Physicochemical Profiling Lipophilicity Drug Design

Kinase Screening Context: The 6-Nitro-4-methoxy-benzothiazole Scaffold in EIF2AK3 Assays

A structurally related compound bearing the identical 4-methoxy-6-nitro-1,3-benzothiazol-2-amine core—N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (BDBM46500)—was screened against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) in a high-throughput screening format at The Scripps Research Institute Molecular Screening Center, yielding an EC₅₀ > 55,700 nM, indicating no meaningful inhibition [1]. The target compound replaces the pivalamide with a 2,3-dimethoxybenzamide, which introduces additional aromatic and H-bond functionality that could potentially engage the kinase ATP-binding pocket differently [2].

Kinase Inhibition HTS EIF2AK3

Antimicrobial SAR Context: Nitrobenzothiazole Derivatives Against Gram-Negative Pathogens

The broader class of methoxy-substituted nitrobenzothiazole amides has demonstrated antibacterial activity against Pseudomonas aeruginosa, with structurally related 2,3-dimethoxybenzamide benzothiazole derivatives yielding MIC values in the range of 19.7–24.2 μM against Staphylococcus aureus [1]. The target compound's 2,3-dimethoxybenzamide motif is shared with these active derivatives, but the additional 4-methoxy substituent on the benzothiazole ring of the target compound is not present in the published active series. No direct MIC data for CAS 895441-29-9 itself have been published [2].

Antimicrobial Pseudomonas aeruginosa MIC

Recommended Application Scenarios for 2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (895441-29-9) Based on Available Evidence


Kinase-Focused SAR Expansion: Probing the 2,3-Dimethoxybenzamide Vector on a 4-Methoxy-6-nitro-benzothiazole Scaffold

Given the publicly available HTS data for the pivalamide analog (BDBM46500) against EIF2AK3 (EC₅₀ > 55.7 μM) [1], this compound serves as a logical next-step analogue to test whether a 2,3-dimethoxybenzamide replacement can introduce productive interactions with the kinase ATP-binding pocket or allosteric sites. The ortho,meta-dimethoxy pattern provides a geometrically constrained benzamide conformation distinct from both the unsubstituted benzamide and the pivalamide, making it suitable for scaffold-hopping exercises within kinase inhibitor discovery programs [2].

Gram-Negative Antibacterial Screening with a Focus on Methoxy Positional Effects

Published SAR on methoxy-substituted nitrobenzothiazole amides demonstrates activity against Pseudomonas aeruginosa and Staphylococcus aureus in the 20–25 μM MIC range for compounds lacking the benzothiazole 4-methoxy group [1]. This compound uniquely adds a 4-methoxy substituent to the benzothiazole ring while retaining the 2,3-dimethoxybenzamide moiety, making it valuable for systematically dissecting the contribution of benzothiazole methoxy substitution to antibacterial potency, spectrum, and outer membrane permeability in Gram-negative pathogens [2].

Physicochemical Property Benchmarking for CNS or Intracellular Target Compound Libraries

With a computed XLogP3-AA of 3.3, TPSA of 144 Ų, a single H-bond donor, and 8 H-bond acceptors, this compound occupies a physicochemical space near the boundary of CNS drug-likeness (commonly TPSA < 90 Ų, HBD ≤ 3) while remaining within the range acceptable for intracellular targets [1]. Its inclusion in corporate screening collections can serve as a polar chemical probe to benchmark permeability and efflux liability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, particularly when compared against its more lipophilic 3,4,5-trimethoxy and unsubstituted benzamide analogs [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.